molecular formula C17H16FN7 B5487731 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5487731
M. Wt: 337.4 g/mol
InChI Key: CHBWSSAKPMSDDP-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a pyrazolo[3,4-d]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7/c1-10-22-16(14-9-21-25(2)17(14)23-10)19-7-12-8-20-24-15(12)11-3-5-13(18)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,20,24)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBWSSAKPMSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the pyrazolo[3,4-d]pyrimidine core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of optimizing reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; often requires catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

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